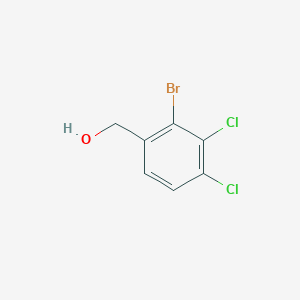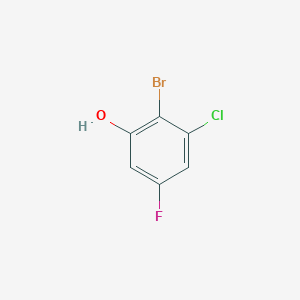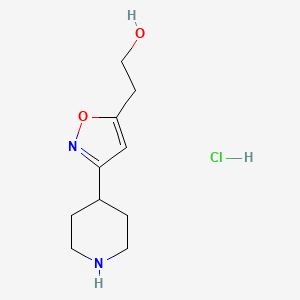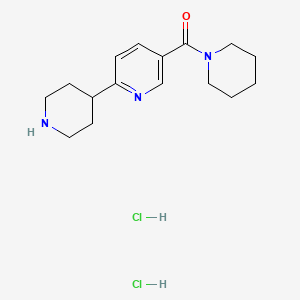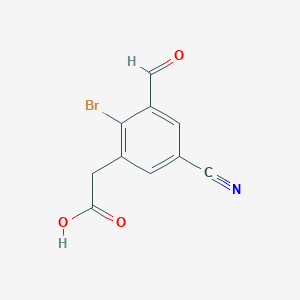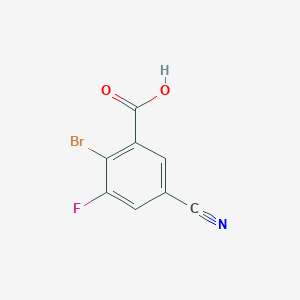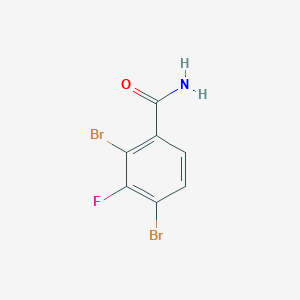
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
Vue d'ensemble
Description
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a compound with the molecular formula C12H10F3N3O2S . It is also known as Cyclopropanecarboxamide, 1-amino-N-[6-(trifluoromethoxy)-2-benzothiazolyl]- .
Synthesis Analysis
The synthesis of 1-Amino-cyclopropanecarboxylic acid derivatives involves several methods, including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Applications De Recherche Scientifique
Plant Growth Regulation
This compound is an intermediate in the conversion of methionine to ethylene, which is crucial during the ripening process in apples . It plays a significant role in the biosynthesis of the plant hormone ethylene, influencing various aspects of plant growth, including fruit ripening, flower wilting, and leaf fall.
Neuroprotective Agent
The compound has shown promise in blocking convulsions and death caused by NMDA exposure . This suggests its potential use as a neuroprotective agent, significantly reducing seizure induction and cell death in hippocampal neurons, which could be beneficial in treating conditions like epilepsy.
Ethylene Biosynthesis in Plants
1-Amino-cyclopropanecarboxylic acid is produced endogenously in tomatoes and other higher plants as a product of the action of 1-aminocyclopropane-1-carboxylic acid synthase . This is a critical step in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes.
Antiviral Agents
Recent developments in medicinal chemistry have seen the use of derivatives of this compound in the design of new classes of antiviral agents . These agents contain dehydrocoronamic acid residue, which exhibits extremely high activity against NS3/4A protease of the hepatitis C virus.
Peptidomimetics
The compound’s structure allows it to act as a conformationally rigid analog of natural amino acids . This makes it valuable in the design of peptidomimetics, which are compounds that mimic the structure of peptides and can disrupt or facilitate protein-protein interactions.
Synthesis of Cyclopropane-Containing Amino Acids
The compound is used in synthetic chemistry for the preparation of cyclopropane-containing amino acids . These amino acids are of interest due to their high physiological activity and potential applications as plant growth regulators.
Pharmaceutical Applications
Compounds containing the trifluoromethyl group, like this one, are often found in FDA-approved drugs . They exhibit a range of pharmacological activities, and the trifluoromethyl group itself is a common pharmacophore in drug design.
Organic Synthesis
The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis . Its applications include the synthesis of various organic compounds, which can have further applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-6-1-2-7-8(5-6)21-10(17-7)18-9(19)11(16)3-4-11/h1-2,5H,3-4,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJUBFOQPVMTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-cyclopropanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



